molecular formula C22H24ClNO3 B4619272 cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4619272
M. Wt: 385.9 g/mol
InChI Key: FINYNTFFMMSJNJ-UHFFFAOYSA-N
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Description

Cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C22H24ClNO3 and its molecular weight is 385.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 385.1444713 g/mol and the complexity rating of the compound is 554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Reactivity

Compounds with structural features similar to cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate often exhibit interesting reactivity due to their cyclohexene, indole, and carboxylate functional groups. For example, enaminones like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate have been studied for their hydrogen bonding and structural properties, which can be critical in understanding molecular interactions in larger chemical systems (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Derivatization

The synthesis of complex molecules like cyclohexyl derivatives involves multiple steps, including cyclization, functional group transformations, and chemo-selective reactions. The synthesis of conformationally constrained tryptophan derivatives, for instance, provides insights into the methodologies that could be applicable for synthesizing cyclohexyl derivatives for research in peptide conformation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).

Applications in Medicinal Chemistry

Compounds with a cyclohexene core and functionalized indole rings are often explored for their biological activities. While the specific compound was not found, related structures are frequently assessed for anticonvulsant, antibacterial, and anti-inflammatory properties, providing a foundation for drug discovery and development efforts.

Material Science and Catalysis

The reactivity and stability of cyclohexene and indole derivatives under various conditions are also of interest in materials science and catalysis. For example, the carbonylation reactions catalyzed by palladium complexes involving cyclohexene derivatives could be relevant for understanding reaction mechanisms and developing new catalytic processes (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Properties

IUPAC Name

cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO3/c1-13-20-18(24-21(13)22(26)27-17-5-3-2-4-6-17)11-15(12-19(20)25)14-7-9-16(23)10-8-14/h7-10,15,17,24H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINYNTFFMMSJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CC(C2)C3=CC=C(C=C3)Cl)C(=O)OC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 3
cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
cyclohexyl 6-(4-chlorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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